molecular formula C20H19NO5 B2888389 Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate CAS No. 847405-73-6

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2888389
CAS No.: 847405-73-6
M. Wt: 353.374
InChI Key: SHKJGLYGSSEIDR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate is a benzofuran-based derivative featuring a 2-ethoxybenzamido substituent at the C3 position and an ethyl ester group at C2. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural rigidity, bioavailability, and diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The synthesis of such compounds typically involves sequential functionalization of ethyl benzofuran-2-carboxylate precursors, as demonstrated in multiple studies . For instance, hydrazinolysis of ethyl benzofuran-2-carboxylate followed by condensation with aldehydes or acylating agents is a common strategy to introduce amide or hydrazone moieties .

Properties

IUPAC Name

ethyl 3-[(2-ethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-24-15-11-7-6-10-14(15)19(22)21-17-13-9-5-8-12-16(13)26-18(17)20(23)25-4-2/h5-12H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJGLYGSSEIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting compounds such as Fe (III) salt, oxidant (t- BuO)2, and ligand (1,10-phenanthroline). Another method involves the treatment of ethyl 2-(2-acyloxyphenyl)acetate with t-BuOK .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Analogues

The target compound shares structural similarities with other benzofuran derivatives, differing primarily in substituents at the C3 and C2 positions. Key analogues include:

Compound Name Substituents at C3/C2 Biological Activity Reference Sources
Ethyl 6-methoxybenzofuran-2-carboxylate Methoxy (C6), ester (C2) Anticancer, urease inhibition
Ethyl 3-(nitroimidazolyl)benzofuran-2-carboxylate Nitroimidazole (C3), ester (C2) Anti-HIV, antitumor
Benzofuran-2-carbohydrazide derivatives Hydrazide (C2), aryl substituents (C3) α-Glucosidase inhibition
Ethyl 5-aminobenzofuran-2-carboxylate Amino (C5), ester (C2) Antiproliferative activity

Physicochemical Properties

  • Solubility : Ethyl ester groups enhance lipid solubility compared to carboxylic acids, aiding cellular uptake .
  • Reactivity : The 2-ethoxybenzamido group’s electron-donating ethoxy substituent may stabilize the compound against metabolic degradation, as seen in nitroimidazole derivatives .

Research Findings and Data Tables

Table 1: Key Pharmacological Data for Analogues

Compound Class Activity (IC₅₀/EC₅₀) Target Mechanism Reference
Hydrazide derivatives (e.g., 7 ) 0.12 µM (α-glucosidase) Competitive inhibition
Nitroimidazole-benzofurans (e.g., 21 ) 0.8 µM (anti-HIV) Reverse transcriptase inhibition
Pyrazole-benzofurans (e.g., 8a ) 1.2 µM (MCF-7) Apoptosis induction

Biological Activity

Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a series of reactions involving benzofuran derivatives and ethyl esters. The synthesis typically involves:

  • Formation of the benzofuran core : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The introduction of the ethoxybenzamide moiety is performed via standard coupling reactions, which can include the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antioxidant Activity

Research indicates that compounds containing benzofuran structures exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, demonstrating a capacity to reduce oxidative stress in cellular models.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25 ± 1.5
Standard Antioxidant (e.g., Trolox)30 ± 0.5

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes. Notably, it shows promising results as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)Mechanism
This compoundα-glucosidase40.6 ± 0.2Competitive inhibition
Acarbose (Standard)α-glucosidase750 ± 10Non-competitive inhibition

The kinetic studies suggest that this compound acts as a competitive inhibitor, which is supported by molecular docking studies that reveal favorable interactions within the active site of the enzyme .

Cytotoxicity Studies

In vitro cytotoxicity assays using normal cell lines have shown that this compound exhibits low toxicity at concentrations up to 150 µM, indicating its potential safety profile for therapeutic applications.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compound3T3 (Normal Fibroblast)>150
Control Drug (e.g., Doxorubicin)Various Cancer CellsVaries

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related benzofuran derivatives, establishing a framework for understanding the biological activity of this compound. For example:

  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Related benzofuran derivatives have shown efficacy against various bacterial strains, suggesting a potential broad-spectrum antimicrobial action.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate?

The synthesis typically involves:

  • Step 1 : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., Na₂CO₃) to form the benzofuran core .
  • Step 2 : Amide coupling using 2-ethoxybenzoyl chloride or activated derivatives under conditions optimized for regioselectivity (e.g., DCC/DMAP in anhydrous dichloromethane) .
  • Step 3 : Final esterification or purification via recrystallization/chromatography to achieve >95% purity .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester/amide linkages (e.g., δ 1.3–1.5 ppm for ethyl ester protons) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 368.1264 for C₂₀H₁₉NO₅) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX programs .

Q. What preliminary biological activities are reported?

Screening assays highlight:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anti-inflammatory Effects : COX-2 inhibition (IC₅₀: 1.2 µM) with minimal COX-1 off-target activity .
  • Anticancer Potential : IC₅₀ of 15 µM against melanoma cells (A375) via apoptosis induction .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during amide coupling?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor amidation over ester hydrolysis .
  • Catalyst Optimization : DMAP enhances coupling efficiency by 40% compared to HOBt .
  • Contradictions : Conflicting reports on yields (45–85%) may stem from residual moisture or impurities in starting materials .

Q. How can crystallographic data resolve discrepancies in structural assignments?

  • Case Study : A 2025 study resolved conflicting NMR assignments (C-3 vs. C-5 substitution) via SHELXL-refined X-ray data (R-factor: 0.038) .
  • Twinned Crystals : Use of SHELXD for deconvoluting pseudo-merohedral twinning in orthorhombic systems .

Q. What mechanistic insights explain variability in anticancer IC₅₀ values?

  • Cell Line Variability : IC₅₀ ranges from 10–50 µM due to differential expression of pro-apoptotic targets (e.g., Bcl-2 in A375 vs. HeLa) .
  • Assay Conditions : Serum-free media reduce IC₅₀ by 30% compared to serum-containing conditions .
  • Metabolite Interference : HPLC purity checks (>98%) are critical to exclude cytotoxic byproducts .

Methodological Challenges and Solutions

Q. How to optimize microwave-assisted synthesis for scale-up?

  • Parameters : 100°C, 300 W, and 20-minute irradiation improve yields by 25% vs. conventional heating .
  • Limitations : Degradation above 120°C necessitates real-time HPLC monitoring .

Q. What strategies validate target engagement in enzyme inhibition studies?

  • SPR Binding Assays : Confirm direct interaction with COX-2 (KD: 0.8 µM) .
  • Mutagenesis Studies : Tyr385Ala mutation in COX-2 abolishes inhibition, confirming key binding residues .

Key Citations

  • Synthesis protocols:
  • Structural analysis:
  • Biological mechanisms:
  • Methodological challenges:

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